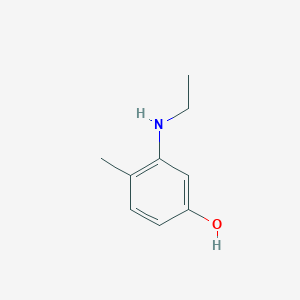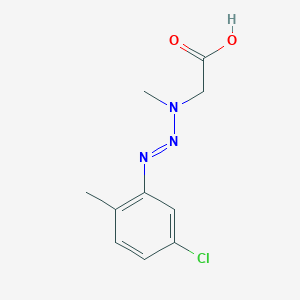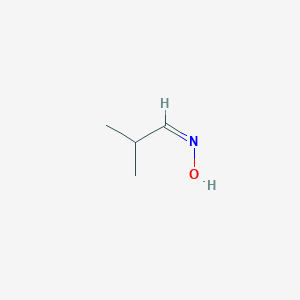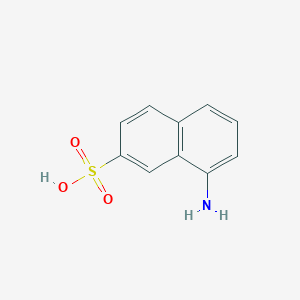
N-(4-ニトロフェニル)アセトアミド
概要
説明
N-(4-Nitrophenyl)acetamide, also known as 4’-nitroacetanilide, is a nitro derivative of acetanilide. This compound is characterized by the presence of a nitro group (-NO2) attached to the para position of the phenyl ring, which is further connected to an acetamide group (-NHCOCH3). The molecular formula of N-(4-Nitrophenyl)acetamide is C8H8N2O3, and it has a molecular weight of 180.16 g/mol .
科学的研究の応用
N-(4-Nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other aromatic compounds.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: N-(4-Nitrophenyl)acetamide is used in the production of explosives and other industrial chemicals
作用機序
Target of Action
N-(4-Nitrophenyl)acetamide, also known as 4’-Nitroacetanilide, is a synthetic nitro compound
Mode of Action
The mode of action of N-(4-Nitrophenyl)acetamide involves electrophilic aromatic substitution, where one or more nitro (NO2) groups are introduced into the molecule . This reaction is significant in organic synthesis and is fundamental to the activity of the compound.
Biochemical Pathways
Nitro compounds like n-(4-nitrophenyl)acetamide are often used as intermediates in the synthesis of various organic compounds, including dyes, pharmaceuticals, and explosives .
Pharmacokinetics
The compound’s molecular weight of 1801607 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Action Environment
The action of N-(4-Nitrophenyl)acetamide can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and efficacy. N-(4-Nitrophenyl)acetamide is soluble in hot water, alcohol, and ether, but almost insoluble in cold water . Therefore, the compound’s action may be influenced by the temperature and the presence of certain solvents in the environment.
準備方法
Synthetic Routes and Reaction Conditions: N-(4-Nitrophenyl)acetamide is typically synthesized through the nitration of N-phenylacetamideThe reaction is exothermic and must be carefully controlled to maintain the temperature and prevent side reactions .
Industrial Production Methods: In industrial settings, the synthesis of N-(4-Nitrophenyl)acetamide follows similar principles but on a larger scale. The reaction mixture is often cooled to manage the exothermic nature of the nitration process. The product is then purified through recrystallization, typically using a binary solvent mixture such as ethanol and water to enhance the yield and purity .
化学反応の分析
Types of Reactions: N-(4-Nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.
Major Products:
Reduction: 4-Aminoacetanilide.
Substitution: Various substituted acetanilides depending on the nucleophile used.
類似化合物との比較
- 2-Nitroacetanilide
- 3-Nitroacetanilide
- 4-Nitroacetanilide
Comparison: N-(4-Nitrophenyl)acetamide is unique due to the position of the nitro group on the para position of the phenyl ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 2-nitroacetanilide and 3-nitroacetanilide, the para-substituted compound exhibits different chemical behavior and applications .
特性
IUPAC Name |
N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-6(11)9-7-2-4-8(5-3-7)10(12)13/h2-5H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRLPDFELNCFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059290 | |
| Record name | Acetamide, N-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104-04-1 | |
| Record name | N-(4-Nitrophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Nitroacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Nitroacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(4-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-nitroacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-NITROACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH3B066365 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of N-(4-Nitrophenyl)acetamide is C8H8N2O3, and its molecular weight is 180.16 g/mol. []
A: N-(4-Nitrophenyl)acetamide has been characterized using various spectroscopic techniques, including FT-IR, ESI-MS, 1H NMR, and 13C NMR spectroscopy. [, ] Researchers have also used UV-Vis spectroscopy to study its interactions with anions. [, ]
A: 4-Nitroacetanilide exhibits instability under acidic conditions. []
A: Yes, N-(4-Nitrophenyl)acetamide can be used as a colorimetric substrate to monitor the kinetics of proteases. The enzymatic hydrolysis of the amide bond can be followed spectroscopically using UV-Vis spectroscopy due to the release of 4-nitroaniline. []
A: Research has shown the serine proteases nattokinase and trypsin can hydrolyze the amide bond of 4-nitroacetanilide. [] Additionally, an acylamidase from Rhodococcus erythropolis TA37 has demonstrated the ability to hydrolyze N-substituted amides, with 4-nitroacetanilide potentially serving as a relevant substrate. []
A: Yes, computational studies comparing 4-nitroacetanilide and 4-nitrobenzanilide suggest that the observed differences in their enzymatic hydrolysis rates are likely due to differences in amide reactivity rather than differences in binding affinity to the protease. []
A: Replacing the methyl group in 4-nitroacetanilide with a phenyl ring to form 4-nitrobenzanilide significantly reduces its hydrolysis rate by proteases like nattokinase, trypsin, and pepsin. [] This suggests that the presence of a bulky substituent adjacent to the amide bond hinders enzymatic activity.
A: The presence of the amide group (-NHCOCH3) in N-(4-Nitrophenyl)acetamide provides a potential binding site for anions through hydrogen bonding. [, ] The nitro group (-NO2) enhances the electron-withdrawing nature of the molecule, influencing its electronic properties and interaction with anions. [, ]
A: Researchers utilize UV-Vis and 1H NMR spectroscopy to investigate the binding properties of N-(4-Nitrophenyl)acetamide with various anions. [, ] Changes in the UV-Vis absorption spectra and shifts in 1H NMR signals provide insights into the interaction mechanism and binding affinity.
A: High-performance liquid chromatography (HPLC) coupled with UV detection is a common method for quantifying N-(4-Nitrophenyl)acetamide in complex matrices like serum. []
A: While specific details on the environmental fate of N-(4-Nitrophenyl)acetamide are limited in the provided research, its degradation by bacterial hydrolysis has been investigated. [] This suggests a potential pathway for its breakdown in the environment.
A: The solubility of N-(4-Nitrophenyl)acetamide can vary depending on the solvent. It has shown solubility in dimethyl sulfoxide (DMSO) [, ], a common solvent for spectroscopic studies.
A: Yes, researchers are exploring various compounds with structural modifications to the N-(4-Nitrophenyl)acetamide scaffold to enhance anion detection. For example, incorporating N-(4-Nitrophenyl)acetamide units into thiacalix[4]arene structures has yielded effective anion receptors, some demonstrating selectivity for specific anions like fluoride. [, ]
A: N-(4-Nitrophenyl)acetamide has been utilized in various research areas for decades. Its use as a model compound for studying amide hydrolysis, particularly in the context of understanding enzyme mechanisms, dates back several years. [, ] Its application as a building block for synthesizing more complex molecules with potential biological activity is another area of longstanding interest. [, , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Benzo[c]chrysene](/img/structure/B89444.png)


![1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine](/img/structure/B89452.png)



![Dicyclopenta[ef,kl]heptalene](/img/structure/B89459.png)






